molecular formula C11H12F3NO3 B14157189 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester CAS No. 239135-54-7

2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester

Cat. No.: B14157189
CAS No.: 239135-54-7
M. Wt: 263.21 g/mol
InChI Key: NGAOBTPKRUEWJM-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a hydroxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester typically involves multi-step organic reactions. One possible route could start with the preparation of the trifluoromethylated intermediate, followed by the introduction of the amino group and the hydroxybenzyl group. The final step would involve esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group and the hydroxybenzyl group.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and efficacy of pharmaceutical agents.

Industry

In material science, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-phenyl)-propionic acid
  • 2-Amino-3,3,3-trifluoro-2-(4-methoxy-benzyl)-propionic acid
  • 2-Amino-3,3,3-trifluoro-2-(4-chloro-benzyl)-propionic acid

Uniqueness

The presence of the hydroxybenzyl group in 2-Amino-3,3,3-trifluoro-2-(4-hydroxy-benzyl)-propionic acid methyl ester may confer unique properties, such as increased solubility in aqueous media and potential for hydrogen bonding interactions. The trifluoromethyl group can enhance metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

CAS No.

239135-54-7

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl 2-amino-3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoate

InChI

InChI=1S/C11H12F3NO3/c1-18-9(17)10(15,11(12,13)14)6-7-2-4-8(16)5-3-7/h2-5,16H,6,15H2,1H3

InChI Key

NGAOBTPKRUEWJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)(C(F)(F)F)N

Origin of Product

United States

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